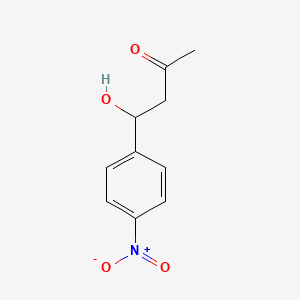

4-Hydroxy-4-(4-nitrophenyl)butan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Hydroxy-4-(4-nitrophenyl)butan-2-one is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

Aldol Reactions:

One of the primary applications of 4-hydroxy-4-(4-nitrophenyl)butan-2-one is in aldol condensation reactions. It has been utilized as a product in aldol-type reactions catalyzed by metal complexes, particularly zinc(II) complexes of α-amino acid esters. These reactions occur under mild conditions, yielding the aldol product with high selectivity and enantiomeric excess. For instance, a study demonstrated that using a zinc(II) complex with tyrosine ethyl ester as a catalyst resulted in effective aldol-type product formation at temperatures around 30–40 °C for 24 hours .

As a Standard in GC Analysis:

The compound serves as a standard for gas chromatography (GC) to determine yield and enantiomeric excess in various reactions. Its structural purity can be analyzed using techniques such as GC-MS, where it acts as a benchmark for assessing the efficiency of different catalytic systems .

Enantioselective Synthesis

Organocatalysis:

In the realm of asymmetric synthesis, this compound has been employed in proline-based organocatalyst-mediated reactions. These reactions have shown promising results in yielding products with high enantiomeric excess (ee). For example, an experiment reported yields of up to 91% with an ee of 52% when using this compound as a substrate in the presence of specific catalysts .

Analytical Chemistry

Characterization Techniques:

The compound's characterization is crucial for its application in research. Techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are routinely used to confirm the structure and purity of synthesized products. The NMR spectra obtained from synthesized samples have been consistent with previously reported data, validating its identity and quality for research purposes .

Case Studies

| Study | Catalyst Used | Reaction Conditions | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Study 1 | Zn(II)-TyrOEt | 30–40 °C, 24 h | High | Significant |

| Study 2 | Proline-based | -20 °C under LED light | Up to 91 | Up to 52 |

In one notable case, the compound was utilized in an experiment where varying concentrations of gold nanoparticles (AuNPs) were incorporated into the reaction system. The optimal concentration of AuNPs significantly enhanced the efficiency of the aldol reaction, demonstrating the compound's versatility as a substrate in advanced catalytic systems .

Eigenschaften

CAS-Nummer |

57548-40-0 |

|---|---|

Molekularformel |

C10H11NO4 |

Molekulargewicht |

209.2 g/mol |

IUPAC-Name |

4-hydroxy-4-(4-nitrophenyl)butan-2-one |

InChI |

InChI=1S/C10H11NO4/c1-7(12)6-10(13)8-2-4-9(5-3-8)11(14)15/h2-5,10,13H,6H2,1H3 |

InChI-Schlüssel |

DKESASVLMZGECV-UHFFFAOYSA-N |

SMILES |

CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])O |

Kanonische SMILES |

CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.